



### The Discovery and History of N-Isovalerylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | N-Isovalerylglycine |           |
| Cat. No.:            | B3044281            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

N-Isovalerylglycine (IVG) is a key biomarker in the diagnosis of isovaleric acidemia, an inborn error of leucine metabolism. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this critical metabolite. It details the initial identification of IVG, the analytical methods employed, its role in the pathophysiology of isovaleric acidemia, and its response to therapeutic interventions. This document is intended to serve as a thorough resource, consolidating historical and current knowledge to support ongoing research and drug development efforts in the field of organic acidemias.

#### Introduction

The landscape of metabolic disorders was significantly altered in 1966 with the first description of isovaleric acidemia (IVA) by Tanaka and colleagues.[1] This rare, autosomal recessive disorder is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a critical component of the leucine catabolism pathway. The enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, resulting in a range of clinical presentations from life-threatening neonatal metabolic crises to a chronic, intermittent course with developmental delays.[2][3][4] A pivotal moment in understanding and diagnosing IVA was the discovery of a novel, conjugated metabolite in the urine of affected patients: Nisovalerylglycine.



#### The Discovery of N-Isovalerylglycine

In 1967, K. Tanaka and K. J. Isselbacher published their seminal work, "The isolation and identification of **N-isovalerylglycine** from urine of patients with isovaleric acidemia".[5] This study marked the first time this compound was identified in human biological material. The presence of this previously unknown substance provided a crucial link to the underlying enzymatic defect in leucine metabolism.

The discovery was the culmination of meticulous analytical work on urine samples from two siblings with the characteristic "sweaty feet" odor, a hallmark of isovaleric acidemia. The researchers hypothesized that the body was attempting to detoxify the accumulating isovaleric acid by conjugating it with an amino acid. Their investigations confirmed this hypothesis, identifying glycine as the conjugating molecule. The demonstration of large amounts of **N-isovalerylglycine** in the urine of these patients strongly supported the conclusion that the metabolic block in isovaleric acidemia occurred at the level of isovaleryl-CoA dehydrogenase.

# Leucine Catabolism and the Formation of N-Isovalerylglycine

Under normal physiological conditions, the essential amino acid leucine is broken down through a series of enzymatic steps to produce acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. A key enzyme in this pathway is isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.

In individuals with isovaleric acidemia, the deficiency of IVD leads to an accumulation of isovaleryl-CoA. To mitigate the toxicity of this accumulating compound, the body utilizes an alternative detoxification pathway: the conjugation of isovaleryl-CoA with glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), and potentially also by its paralogue, glycine N-acyltransferase-like 1 (GLYATL1).[6][7][8] The product of this reaction, N-isovalerylglycine, is a water-soluble, non-toxic compound that can be readily excreted in the urine.[9][10]





Click to download full resolution via product page

Figure 1. Leucine Catabolism and N-Isovalerylglycine Formation.

### **Experimental Protocols**

The foundational methods for the isolation and identification of **N-isovalerylglycine**, as described by Tanaka and Isselbacher in 1967, laid the groundwork for subsequent analytical techniques.

## Urine Sample Preparation (based on Tanaka & Isselbacher, 1967)

- Acidification and Extraction: A 24-hour urine collection is acidified to a pH of 1-2 with concentrated HCl. The acidified urine is then extracted sequentially with diethyl ether and ethyl acetate.
- Drying and Evaporation: The organic extracts are dried over anhydrous sodium sulfate and then evaporated to dryness under a vacuum.



## Silicic Acid Chromatography (based on Tanaka & Isselbacher, 1967)

- Column Preparation: A glass column is packed with silicic acid.
- Elution: The dried urine extract is redissolved and applied to the column. Elution is performed with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
- Fraction Collection and Analysis: Fractions are collected and titrated with NaOH to identify the acidic components.

## Thin-Layer Chromatography (TLC) (based on Tanaka & Isselbacher, 1967)

- Plate Preparation: Silica gel plates are used as the stationary phase.
- Sample Application: The purified fractions from silicic acid chromatography are spotted onto the TLC plate.
- Development: The plate is developed in a solvent system of benzene:propionic acid:water (2:2:1, v/v/v, upper phase).
- Visualization: The spots are visualized using a bromocresol purple spray, which acts as a pH indicator. Acidic compounds like N-isovalerylglycine appear as yellow spots on a purple background.

#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

While the original 1967 paper relied on nuclear magnetic resonance and infrared spectroscopy for final identification, GC-MS quickly became the standard for the analysis of organic acids.

- Derivatization: The organic acid extracts are derivatized, typically by methylation with diazomethane or silylation, to increase their volatility for gas chromatography.
- Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a non-polar stationary phase). The oven temperature



is programmed to increase gradually to separate the different components based on their boiling points and interactions with the stationary phase.

Mass Spectrometry: The eluting compounds are ionized (e.g., by electron impact), and the
resulting fragments are separated by their mass-to-charge ratio, generating a unique mass
spectrum for each compound. The mass spectrum of the unknown compound is compared to
that of a synthesized N-isovalerylglycine standard for confirmation.





Click to download full resolution via product page

**Figure 2.** General Experimental Workflow for IVG Identification.

#### Quantitative Data on N-Isovalerylglycine Excretion

The urinary excretion of **N-isovalerylglycine** is a hallmark of isovaleric acidemia and its quantification is crucial for diagnosis and monitoring of treatment efficacy. The levels can vary depending on the clinical phenotype and therapeutic interventions.

| Patient Group/Condition                         | Urinary N-Isovalerylglycine<br>Levels (mmol/mol creatinine) | Reference |
|-------------------------------------------------|-------------------------------------------------------------|-----------|
| Metabolically Severe Phenotype                  | Up to 3300                                                  | [9]       |
| Metabolically Mild or<br>Intermediate Phenotype | 15 - 195                                                    | [9]       |
| Chronic Intermittent Form (2-year-old boy)      | 761.1                                                       | [11]      |

### **Clinical Significance and Therapeutic Implications**

The discovery of **N-isovalerylglycine** has had profound implications for the diagnosis and management of isovaleric acidemia. Its detection in urine is a reliable and non-invasive method for identifying affected individuals.[2]

The understanding of the detoxification pathway involving glycine conjugation led to the therapeutic use of glycine supplementation to enhance the excretion of isovaleric acid as non-toxic **N-isovalerylglycine**.[9][10] This, along with a low-protein (leucine-restricted) diet and carnitine supplementation to promote the formation of isovalerylcarnitine, forms the cornerstone of treatment for isovaleric acidemia.[12]

#### Conclusion

The discovery of **N-isovalerylglycine** by Tanaka and Isselbacher was a landmark achievement in the field of inborn errors of metabolism. It not only provided a definitive diagnostic marker for isovaleric acidemia but also illuminated a key detoxification pathway, paving the way for



targeted therapeutic strategies. The analytical methods developed for its identification have evolved over time, but the fundamental principles remain. This technical guide has provided a comprehensive overview of the history, biochemistry, and analytical chemistry of **N**-**isovalerylglycine**, offering a valuable resource for researchers and clinicians working to improve the lives of individuals with isovaleric acidemia. Further research into the kinetics and regulation of glycine N-acyltransferase may open new avenues for therapeutic intervention.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Aspects of Newborn Screening in Isovaleric Acidemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlink.com [medlink.com]
- 3. Isovaleric Acidemia: A Case Report PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isovaleric acidemia | Newborn Screening [newbornscreening.hrsa.gov]
- 5. researchgate.net [researchgate.net]
- 6. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA an in-silico and in vitro validation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycine N-Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity PMC [pmc.ncbi.nlm.nih.gov]
- 10. The treatment of isovaleric acidemia with glycine supplement PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-cep.org [e-cep.org]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Discovery and History of N-Isovalerylglycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3044281#discovery-and-history-of-n-isovalerylglycine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com